Ethyl 2-(naphthalen-2-ylthio)acetate
Description
Ethyl 2-(naphthalen-2-ylthio)acetate is a sulfur-containing ester derivative characterized by a naphthalene ring linked via a thioether group to an acetate backbone. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing modulators of biological targets such as opioid receptors .
Synthesis:
The compound is synthesized via S-alkylation of naphthalene-2-thiol (1.0 equiv) with ethyl bromoacetate (0.8 equiv) in acetonitrile, using K₂CO₃ (2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, yielding 65% after purification by flash chromatography .
Properties
Molecular Formula |
C14H14O2S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
ethyl 2-naphthalen-2-ylsulfanylacetate |
InChI |
InChI=1S/C14H14O2S/c1-2-16-14(15)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 |
InChI Key |
YPNZGADUHMVRFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications to the Thioether-Linked Aromatic System
Ethyl 2-((1-Bromonaphthalen-2-yl)thio)acetate
- Structure : Bromine substitution at the 1-position of the naphthalene ring.
- Synthesis : Ethyl 2-(naphthalen-2-ylthio)acetate reacts with N-bromosuccinimide (NBS) in CH₃CN at 0°C, yielding the brominated analog in 45 minutes .
- Impact : Bromine enhances electrophilic reactivity, making this derivative suitable for further cross-coupling reactions.
Ethyl (Phenylthio)acetate
- Structure : Replaces naphthalene with a phenyl group.
- Properties : Lower molecular weight (196.27 vs. 260.34 g/mol) and reduced hydrophobicity (LogP ~2.5 vs. ~3.8) compared to the naphthyl analog .
- Applications : Simpler structure limits π-π stacking interactions, reducing potency in biological contexts but improving solubility.
Modifications to the Ester Group
tert-Butyl 2-(Naphthalen-2-ylthio)-2-phenylacetate
- Structure : Incorporates a tert-butyl ester and an additional phenyl group at the α-carbon.
- Synthesis : Prepared via S-alkylation of naphthalene-2-thiol with α-phenyl-α-bromoacetate tert-butyl ester .
Ethyl 2-(Naphthalen-2-yloxy)acetate
- Structure : Replaces the thioether (-S-) with an ether (-O-) linkage.
- Synthesis : Ultrasonically promoted reaction of naphthalen-2-ol with ethyl bromoacetate in a solid-liquid heterogeneous system .
- Impact : The oxygen atom reduces electron-withdrawing effects, altering electronic properties and hydrogen-bonding capacity .
Functionalization of the Acetate Backbone
Ethyl 2-(Naphthalen-2-yl)-2-oxoacetate
- Structure : Replaces the thioether with a ketone group.
- Synthesis : Oxidation of ethyl 2-(naphthalen-2-yl)-2-nitroacetate under mild conditions (74% yield) .
- Applications : The α-ketoester moiety enables participation in nucleophilic reactions, such as forming hydrazones or semicarbazones .
Ethyl 2-Amino-2-(naphthalen-2-yl)acetate
Sulfur Oxidation and Sulfonamide Derivatives
Ethyl 2-(1-Hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-ylthio)acetate (10a)
- Structure : Incorporates a hydroxyl group at the 1-position and a thiophene sulfonamide at the 4-position of the naphthalene ring.
- Synthesis: Na₂S₂O₄-mediated reduction of the corresponding iminoquinone intermediate (58.7% yield) .
- Biological Activity : Demonstrates proteasome inhibitory activity (IC₅₀ = 0.12 μM), attributed to the sulfonamide group’s interaction with catalytic threonine residues .
Ethyl 2-(1-Hydroxy-4-(phenylsulfonamido)naphthalen-2-ylthio)acetate (10c)
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